molecular formula C5H15ClNO3P B8619026 Diethyl (aminomethyl)phosphonate hydrochloride

Diethyl (aminomethyl)phosphonate hydrochloride

Cat. No. B8619026
M. Wt: 203.60 g/mol
InChI Key: QNEUSMOUOOSHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03962224

Procedure details

Diethyl aminomethylphosphonate hydrochloride (4.965 g.) is stirred in chloroform (25 ml.) at 0°C. while ammonia is bubbled through the mixture for 4 minutes. The resulting ammonium chloride is filtered off and the filtrate dried briefly over MgSO4. Evaporation of the solvent at reduced pressure affords diethyl aminomethylphosphonate (4.031 g.) as a clear liquid. ir (CCl4) 1240, 1062, 1032, and 966 cm-1 ; nmr (CDCl3)τ8.67 (t, 6, J=7Hz, CH3), 7.03 (d, 2, J=11Hz, CH2), and 5.86 (p, 4, J=7Hz and J=7Hz, CH2CH3).
Quantity
4.965 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][P:4](=[O:11])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7].N>C(Cl)(Cl)Cl>[NH2:2][CH2:3][P:4](=[O:11])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
4.965 g
Type
reactant
Smiles
Cl.NCP(OCC)(OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is bubbled through the mixture for 4 minutes
Duration
4 min
FILTRATION
Type
FILTRATION
Details
The resulting ammonium chloride is filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate dried briefly over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.031 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.